

A Spectroscopic Showdown: 2-Methyl-1-pyrroline and Its Derivatives Unveiled

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Compound of Interest

Compound Name: 2-Methyl-1-pyrroline

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In a comprehensive guide for researchers, scientists, and professionals in drug development, this publication presents a detailed spectroscopic comparison of **2-Methyl-1-pyrroline** with two of its notable derivatives: the flavor agent 2-acetyl-1-pyrroline and the widely used solvent N-methyl-2-pyrrolidone. This guide offers a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to ensure reproducibility.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data obtained for **2-Methyl-1-pyrroline**, 2-acetyl-1-pyrroline, and N-methyl-2-pyrrolidone.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
2-Methyl-1-pyrroline	1.95 (s, 3H, CH ₃), 1.98 (quint, 2H, CH ₂), 2.75 (t, 2H, CH ₂), 3.85 (t, 2H, CH ₂)	19.3 (CH ₃), 22.5 (CH ₂), 35.8 (CH ₂), 60.5 (CH ₂), 175.0 (C=N)
2-Acetyl-1-pyrroline	2.05 (quint, 2H, CH ₂), 2.40 (s, 3H, COCH ₃), 2.65 (t, 2H, CH ₂), 4.05 (t, 2H, CH ₂)	22.3 (CH ₂), 28.9 (COCH ₃), 31.5 (CH ₂), 63.8 (CH ₂), 170.1 (C=N), 198.5 (C=O)
N-Methyl-2-pyrrolidone	2.00 (quint, 2H, CH ₂), 2.30 (t, 2H, CH ₂), 2.75 (s, 3H, N-CH ₃), 3.20 (t, 2H, CH ₂)	17.9 (CH ₂), 29.8 (N-CH ₃), 30.8 (CH ₂), 49.3 (CH ₂), 174.2 (C=O)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
2-Methyl-1-pyrroline	2960 (C-H stretch), 1645 (C=N stretch)	83 (M ⁺), 82, 55, 42
2-Acetyl-1-pyrroline	2950 (C-H stretch), 1680 (C=O stretch), 1630 (C=N stretch)	111 (M ⁺), 96, 68, 43
N-Methyl-2-pyrrolidone	2930 (C-H stretch), 1680 (C=O, amide)	99 (M ⁺), 84, 56, 42

Behind the Data: Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures to ensure accuracy and comparability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as an internal standard (0 ppm). For ¹H NMR, a spectral width of 6000 Hz was

used with 16 scans. For ^{13}C NMR, a spectral width of 25000 Hz was employed with 1024 scans.

Infrared (IR) Spectroscopy

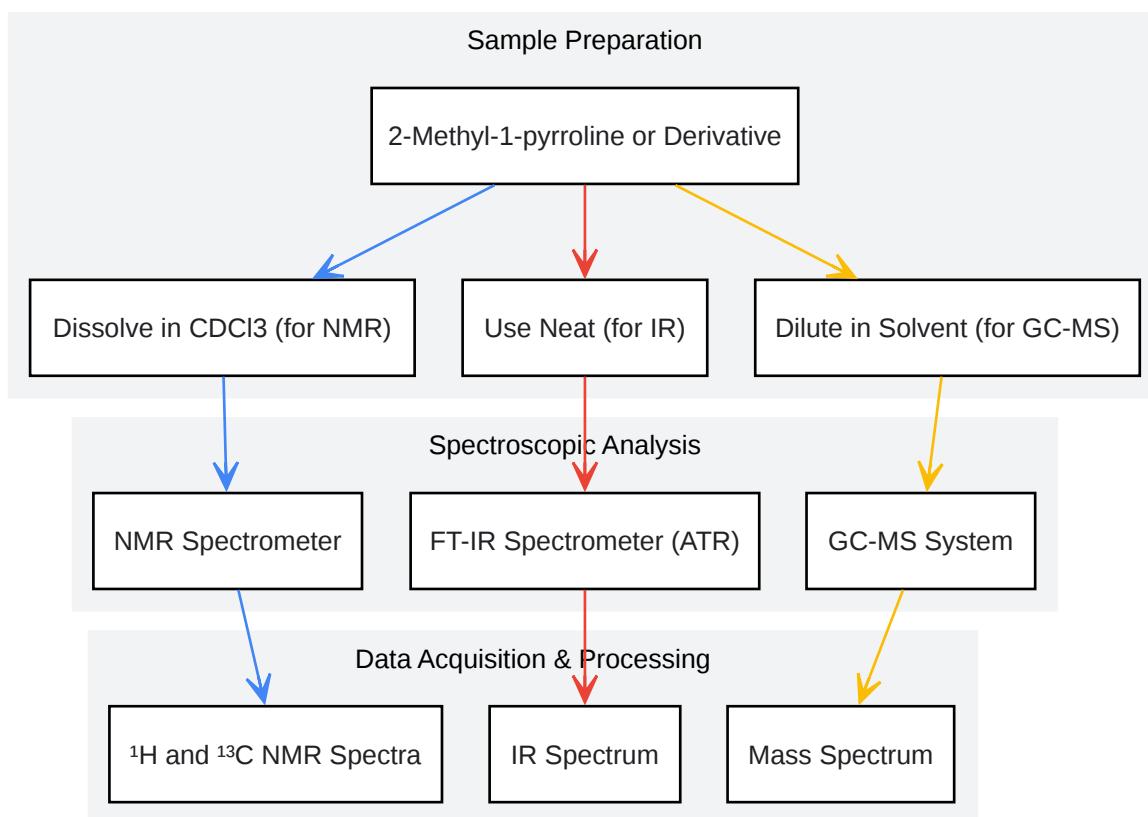
Infrared spectra were recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond ATR crystal. Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to each sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra were obtained using a Thermo Fisher Scientific GC-MS system. The gas chromatograph was equipped with a capillary column (30 m x 0.25 mm) coated with a 0.25 μm film of 5% phenyl-methylpolysiloxane. Helium was used as the carrier gas at a constant flow rate. The sample was injected in split mode. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, with a source temperature of 230°C.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for the spectroscopic analysis of the pyrroline compounds.



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Caption: General workflow for the spectroscopic analysis of pyrroline derivatives.

This guide provides a foundational spectroscopic dataset for **2-Methyl-1-pyrroline** and its derivatives, which can serve as a valuable reference for researchers in the fields of medicinal chemistry, flavor science, and materials science. The detailed methodologies and comparative data aim to facilitate further investigation and application of these important heterocyclic compounds.

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